![molecular formula C9H8Cl2N2O2 B5660855 5-(acetylamino)-2,4-dichlorobenzamide](/img/structure/B5660855.png)
5-(acetylamino)-2,4-dichlorobenzamide
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Overview
Description
"5-(acetylamino)-2,4-dichlorobenzamide" is a chemical compound of interest due to its structural and functional characteristics, which merit detailed scientific investigation. The examination of its synthesis, molecular structure analysis, chemical reactions, and properties can shed light on potential applications and the fundamental understanding of its behavior under various conditions.
Synthesis Analysis
The synthesis of compounds related to "5-(acetylamino)-2,4-dichlorobenzamide" has been explored through various chemical reactions, including acetylation and the reaction of different organic compounds. Notably, the synthesis process often involves the manipulation of molecular structures to achieve the desired product, employing techniques such as enantioselective synthesis and reactions with aliphatic amines to produce specific acetylamino derivatives (Ramesh, Klunder, & Zwanenburg, 1999; Matsumura, Shimadzu, Miyashita, & Hashimoto, 1976).
Molecular Structure Analysis
The molecular structure of derivatives close to "5-(acetylamino)-2,4-dichlorobenzamide" has been determined through X-ray crystallography and NMR techniques, revealing insights into the compound's conformation and the spatial arrangement of its atoms. These structural analyses provide a foundation for understanding the compound's reactivity and interactions with other molecules (Xue et al., 2008).
Chemical Reactions and Properties
The compound's chemical reactions, including acetylation and interaction with amines, play a crucial role in its synthesis and modification. These reactions not only allow for the synthesis of "5-(acetylamino)-2,4-dichlorobenzamide" but also enable the production of various derivatives with potential utility in different scientific and industrial fields (Matsumura et al., 1976).
properties
IUPAC Name |
5-acetamido-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-4(14)13-8-2-5(9(12)15)6(10)3-7(8)11/h2-3H,1H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGYUADFCVQBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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